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Compound of Interest

Compound Name: Dirozalkib

Cat. No.: B15579624

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirozalkib is a potent, next-generation, orally bioavailable small molecule inhibitor targeting
Anaplastic Lymphoma Kinase (ALK) and ROSL1 tyrosine kinases. Aberrant fusion proteins
involving these kinases are key oncogenic drivers in various cancers, most notably in a subset
of non-small cell lung cancer (NSCLC). Dirozalkib has demonstrated significant activity against
wild-type ALK and various resistance mutations that can emerge during treatment with earlier-
generation inhibitors. This technical guide provides a comprehensive overview of Dirozalkib,
including its chemical identifiers, mechanism of action, in vitro potency, and relevant
experimental protocols.

Chemical Identifiers

For precise identification and database referencing, the SMILES (Simplified Molecular Input

Line Entry System) string and InChlKey (International Chemical Identifier Key) for Dirozalkib
are provided below.
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Identifier Value

0=S(C1=C(NC2=NC(NC3=C40CCOC4=C(C5C

SMILES CNCC5)C(C)=C3)=NC=C2Cl)C=CC=C1)
(C(C)C)=0
InChl Key ABKQZNVWMCRCGQ-UHFFFAOYSA-N

Mechanism of Action and Signaling Pathway

Dirozalkib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of ALK
and ROS1 kinases. In cancer cells harboring ALK or ROS1 fusion genes (e.g., EML4-ALK), the
resulting fusion protein is constitutively active, leading to the dysregulation of downstream
signaling pathways that promote cell proliferation, survival, and metastasis. Dirozalkib's
inhibition of the kinase activity of these fusion proteins blocks these oncogenic signals.

The primary signaling cascades downstream of ALK/ROS1 activation include:
 RAS-MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.

e PI3K/AKT Pathway: This cascade plays a central role in cell survival, growth, and
metabolism.

o JAK/STAT Pathway: This pathway is involved in cell growth, survival, and immune
responses.

By inhibiting ALK/ROS1, Dirozalkib effectively downregulates these key pathways, leading to
cell cycle arrest and apoptosis in cancer cells dependent on ALK/ROS1 signaling.
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Dirozalkib inhibits ALK/ROS1, blocking downstream pro-survival pathways.

Quantitative Data

The in vitro potency of Dirozalkib has been evaluated in various biochemical and cell-based
assays. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.
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Target/Cell Line IC50 (nM) Assay Type

ALK (enzyme) 0.9 Biochemical Kinase Assay

Karpas-299 (ALK-positive cell

) 0.71 Cell Proliferation Assay
line)
NCI-H2228 (ALK-positive cell ] )
] 15.11 Cell Proliferation Assay
line)
NCI-H3122 (ALK-positive cell ) )

130.4 Cell Proliferation Assay

line)

Data sourced from MedchemExpress.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are representative protocols for key assays used to characterize ALK inhibitors like
Dirozalkib.

Biochemical Kinase Assay (ALK)

Objective: To determine the direct inhibitory effect of Dirozalkib on the enzymatic activity of the
ALK kinase domain.

Materials:

e Recombinant human ALK kinase domain

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)

ATP solution

Peptide substrate (e.g., poly-Glu,Tyr)

Dirozalkib (dissolved in DMSO)

ADP-GIlo™ Kinase Assay kit (Promega)
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384-well white plates

Procedure:

Prepare serial dilutions of Dirozalkib in the kinase buffer.
In a 384-well plate, add 2.5 pL of the diluted inhibitor or DMSO (vehicle control).
Add 2.5 pL of a solution containing the ALK enzyme in the kinase buffer.

Initiate the kinase reaction by adding 5 pL of a solution containing ATP and the peptide
substrate in the kinase buffer. Final concentrations should be around the Km for ATP.

Incubate the plate at 37°C for 1-2 hours.

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase
Assay kit according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of Dirozalkib on the proliferation and viability of cancer cells
harboring the EML4-ALK fusion.

Materials:

EML4-ALK positive NSCLC cell line (e.g., NCI-H3122, Karpas-299, NCI-H2228)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Dirozalkib (dissolved in DMSO)

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®
Luminescent Cell Viability Assay kit (Promega)
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96-well clear or white-walled plates

Solubilization solution (for MTT assay)

Procedure (using CellTiter-Glo®):

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
Prepare serial dilutions of Dirozalkib in the complete medium.

Remove the existing medium from the wells and add 100 pL of the diluted inhibitor or
medium with DMSO (vehicle control).

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 pL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a

To cite this document: BenchChem. [Dirozalkib: A Technical Overview of a Next-Generation
ALK/ROSL1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579624#dirozalkib-smiles-and-inchi-key]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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